molecular formula C11H14N2O2 B14298489 Ethyl 3-(2-phenylhydrazinylidene)propanoate CAS No. 112343-00-7

Ethyl 3-(2-phenylhydrazinylidene)propanoate

Cat. No.: B14298489
CAS No.: 112343-00-7
M. Wt: 206.24 g/mol
InChI Key: UQLWMIBCTJYPKR-UHFFFAOYSA-N
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Description

Ethyl 3-(2-phenylhydrazinylidene)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers . This compound is of particular interest due to its unique structure, which includes a phenylhydrazinylidene group attached to a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-phenylhydrazinylidene)propanoate typically involves the reaction of ethyl acetoacetate with phenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-phenylhydrazinylidene)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylhydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(2-phenylhydrazinylidene)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(2-phenylhydrazinylidene)propanoate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazinylidene group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can also participate in hydrolysis reactions, releasing the active phenylhydrazine moiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the phenylhydrazinylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications, particularly in scientific research and drug development.

Properties

CAS No.

112343-00-7

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-(phenylhydrazinylidene)propanoate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)8-9-12-13-10-6-4-3-5-7-10/h3-7,9,13H,2,8H2,1H3

InChI Key

UQLWMIBCTJYPKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC=NNC1=CC=CC=C1

Origin of Product

United States

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